Meglumine cyclic adenylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meglumine cyclic adenylate (MCA) is a cyclic nucleotide that has been used extensively in scientific research for its ability to modulate cellular signaling pathways. MCA is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a variety of biochemical and physiological effects.

作用機序

Meglumine cyclic adenylate acts by binding to the regulatory subunit of PKA, causing a conformational change that releases the catalytic subunit. The catalytic subunit then phosphorylates downstream targets, leading to changes in cellular signaling pathways. Meglumine cyclic adenylate has been shown to activate PKA in a dose-dependent manner, with maximal activation occurring at concentrations of 10-100 μM.

Biochemical and Physiological Effects

Meglumine cyclic adenylate has a variety of biochemical and physiological effects. It has been shown to increase the activity of PKA, leading to downstream phosphorylation events. Meglumine cyclic adenylate has also been shown to increase the activity of cyclic AMP-responsive transcription factors, leading to changes in gene expression. In addition, Meglumine cyclic adenylate has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission.

実験室実験の利点と制限

One advantage of using Meglumine cyclic adenylate in lab experiments is its potency and specificity. Meglumine cyclic adenylate is a highly specific activator of PKA and has been shown to have minimal off-target effects. Another advantage is its stability. Meglumine cyclic adenylate is stable in solution for extended periods of time, making it a convenient tool for long-term experiments. One limitation of using Meglumine cyclic adenylate is its cost. Meglumine cyclic adenylate is relatively expensive compared to other research reagents, which may limit its use in some labs.

将来の方向性

There are several future directions for research involving Meglumine cyclic adenylate. One area of research is the development of new Meglumine cyclic adenylate analogs with improved properties, such as increased potency or specificity. Another area of research is the use of Meglumine cyclic adenylate in animal models to study the role of cyclic AMP-dependent signaling pathways in disease states. Finally, Meglumine cyclic adenylate could be used in combination with other research reagents to investigate the complex interactions between different signaling pathways.

合成法

Meglumine cyclic adenylate is synthesized by the reaction of meglumine with cyclic AMP. Meglumine is a derivative of glucose that is commonly used as a pharmaceutical excipient. The reaction between meglumine and cyclic AMP is catalyzed by the enzyme adenylate cyclase. The resulting product is purified by chromatography to obtain pure Meglumine cyclic adenylate.

科学的研究の応用

Meglumine cyclic adenylate has been widely used in scientific research as a tool to study the role of cyclic AMP-dependent signaling pathways in cellular processes. It has been used to investigate the regulation of gene expression, cell proliferation, differentiation, and apoptosis. Meglumine cyclic adenylate has also been used to study the role of cyclic AMP in neurotransmitter release, synaptic plasticity, and learning and memory.

特性

CAS番号 |

113960-50-2 |

|---|---|

製品名 |

Meglumine cyclic adenylate |

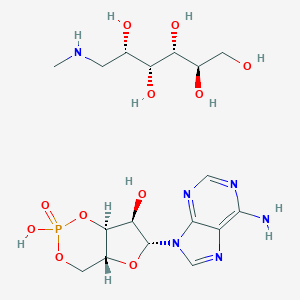

分子式 |

C17H29N6O11P |

分子量 |

524.4 g/mol |

IUPAC名 |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C10H12N5O6P.C7H17NO5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-13H,2-3H2,1H3/t4-,6-,7-,10-;4-,5+,6+,7+/m10/s1 |

InChIキー |

XCZOROGNAGPSKP-PZTBSLMLSA-N |

異性体SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

正規SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

同義語 |

meglumine cyclic adenylate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)